molecular formula C11H8N2O B15306107 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

Cat. No.: B15306107
M. Wt: 184.19 g/mol
InChI Key: IXFUKHOIIAEECO-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is an organic compound with the molecular formula C11H8N2O. It is a derivative of isoquinoline, characterized by the presence of a nitrile group at the fourth position and a methyl group at the second position. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile typically involves the cyclization of ortho-alkynylbenzaldehydes or ortho-alkynylaryl aldimines in the presence of Lewis acids . The reaction conditions often include the use of catalysts such as zinc chloride or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic conditions.

Major Products Formed:

Scientific Research Applications

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may act as an inhibitor of cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways .

Comparison with Similar Compounds

  • 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile
  • 1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline
  • 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Comparison: Compared to its analogs, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitrile group at the fourth position and methyl group at the second position differentiate it from other isoquinoline derivatives, influencing its interaction with biological targets and its synthetic utility .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

2-methyl-1-oxoisoquinoline-4-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-13-7-8(6-12)9-4-2-3-5-10(9)11(13)14/h2-5,7H,1H3

InChI Key

IXFUKHOIIAEECO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C#N

Origin of Product

United States

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